molecular formula C8H16OS B010191 (1R,2S)-2-Propan-2-ylthiane 1-oxide CAS No. 108306-87-2

(1R,2S)-2-Propan-2-ylthiane 1-oxide

Cat. No. B010191
M. Wt: 160.28 g/mol
InChI Key: BBJYOJCDSKHXAB-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-Propan-2-ylthiane 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as tert-butylthiane oxide and has the molecular formula C6H12OS. It is a chiral molecule with one stereogenic center, which means that it exists in two enantiomeric forms. In

Mechanism Of Action

The mechanism of action of (1R,2S)-2-Propan-2-ylthiane 1-oxide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that this compound can interact with proteins and enzymes involved in cellular processes, such as DNA replication, protein synthesis, and cell division. In addition, (1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

(1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In addition, (1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1R,2S)-2-Propan-2-ylthiane 1-oxide in lab experiments is its chiral nature, which makes it useful in asymmetric synthesis and catalysis. In addition, this compound has shown potential therapeutic effects in various diseases, which makes it a promising candidate for drug development. However, the limitations of using (1R,2S)-2-Propan-2-ylthiane 1-oxide in lab experiments include its complex synthesis method and the need for pure enantiomers, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on (1R,2S)-2-Propan-2-ylthiane 1-oxide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic effects in various diseases. Furthermore, the use of (1R,2S)-2-Propan-2-ylthiane 1-oxide as a chiral auxiliary and ligand in asymmetric synthesis and catalysis can be further explored to develop new chiral compounds with potential applications in various fields.

Synthesis Methods

The synthesis of (1R,2S)-2-Propan-2-ylthiane 1-oxide is a complex process that involves several steps. The most common method of synthesis is the oxidation of tert-butylthiane with hydrogen peroxide in the presence of a catalyst. This reaction yields (1R,2S)-2-Propan-2-ylthiane 1-oxide as a racemic mixture of both enantiomers. However, several methods have been developed to obtain the pure enantiomers of this compound.

Scientific Research Applications

(1R,2S)-2-Propan-2-ylthiane 1-oxide has been extensively studied in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a precursor for the synthesis of other chiral compounds. In addition, this compound has shown potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

CAS RN

108306-87-2

Product Name

(1R,2S)-2-Propan-2-ylthiane 1-oxide

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

(1R,2S)-2-propan-2-ylthiane 1-oxide

InChI

InChI=1S/C8H16OS/c1-7(2)8-5-3-4-6-10(8)9/h7-8H,3-6H2,1-2H3/t8-,10+/m0/s1

InChI Key

BBJYOJCDSKHXAB-WCBMZHEXSA-N

Isomeric SMILES

CC(C)[C@@H]1CCCC[S@]1=O

SMILES

CC(C)C1CCCCS1=O

Canonical SMILES

CC(C)C1CCCCS1=O

synonyms

2H-Thiopyran,tetrahydro-2-(1-methylethyl)-,1-oxide,trans-(9CI)

Origin of Product

United States

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